molecular formula C₂₈H₂₉D₃O₁₆ B1155438 Narcissoside-d3

Narcissoside-d3

Cat. No.: B1155438
M. Wt: 627.56
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Narcissoside-d3 is a deuterated isotopologue of Narcissoside (a flavonoid glycoside), where three hydrogen atoms are replaced with deuterium (²H or D). This modification enhances its utility as an internal standard in mass spectrometry (MS)-based quantitative analyses, as deuterated compounds exhibit nearly identical chemical properties to their non-deuterated counterparts but are distinguishable via their distinct mass-to-charge (m/z) ratios . Narcissoside, the parent compound, is naturally occurring and known for its antioxidant and anti-inflammatory properties. The deuterated form, this compound, is synthetically produced to ensure isotopic purity (>99% deuterium incorporation), which is critical for minimizing interference in analytical workflows .

Properties

Molecular Formula

C₂₈H₂₉D₃O₁₆

Molecular Weight

627.56

Synonyms

Narcissin-d3;  3-O-Rutinosylisorhamnetin-d3;  3’-O-Methyl-d3quercetin 3-Rutinoside;  Isorhamentin-3-O-β-D-rutinoside-d3;  Isorhamnetin 3-O-rutinoside-d3;  Isorhamnetin 3-O-α-L-Rhamnosyl(1→6)-β-D-glucopyranoside-d3;  Isorhamnetin 3-O-α-Rhamnopyranosyl-(1→6)

Origin of Product

United States

Comparison with Similar Compounds

Research Implications and Limitations

  • Advantages : this compound’s stability and detectability make it indispensable for high-throughput metabolomic studies. Its synthesis protocols, however, remain proprietary, limiting accessibility .
  • Limitations: Comparative studies on its pharmacokinetics are scarce, and its cost exceeds non-deuterated analogues by ~20-fold .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.